
2-(4-chlorophenoxy)-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly known as fenamidone, and it belongs to the class of chemicals called amides. Fenamidone has been studied for its antifungal properties and has shown promising results in controlling plant diseases caused by fungi.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
A novel series involving furan derivatives was synthesized, leading to compounds with significant pharmacological activities. These compounds, including structures similar to the specified chemical, were evaluated for antidepressant and antianxiety effects through behavioral tests on albino mice. The synthesis pathway involved Claisen Schmidt condensation and Mannich’s reaction, showcasing the chemical's potential in developing pharmacological agents (J. Kumar et al., 2017).
Photopolymerization Applications
Research on compounds structurally related to the specified chemical has demonstrated potential in photopolymerization processes. A study described the synthesis and evaluation of a new compound as a photoiniferter, capable of decomposing under UV irradiation to generate radicals, indicating its utility in photopolymerization and materials science (Y. Guillaneuf et al., 2010).
Polymerization of Lactide
Chiral zinc complexes derived from structures related to the specified chemical have been synthesized and shown to catalyze the ring-opening polymerization of lactide, leading to atactic poly(lactic acid). This illustrates the compound's relevance in the synthesis of biodegradable polymers and contributes to sustainable materials science (Guillaume Labourdette et al., 2009).
Anti-inflammatory and Antibacterial Properties
Derivatives of furan compounds have been synthesized with significant anti-inflammatory and antibacterial properties, indicating the potential therapeutic applications of the specified chemical. These compounds have been tested for their efficacy against various bacterial strains and in reducing inflammation, highlighting their importance in pharmaceutical research (M. S. Alam et al., 2011).
Enzymatic Synthesis of Biobased Polyesters
Research into the enzymatic polymerization of diols similar to the specified compound with diacid ethyl esters has led to the development of novel biobased furan polyesters. This underscores the compound's application in the creation of sustainable materials with potential uses in various industries, from packaging to automotive (Yi Jiang et al., 2014).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(furan-3-yl)-2-hydroxyethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4/c1-16(2,22-13-5-3-12(17)4-6-13)15(20)18-9-14(19)11-7-8-21-10-11/h3-8,10,14,19H,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWGAOTUAZFNPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC(C1=COC=C1)O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


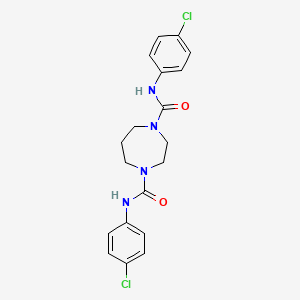

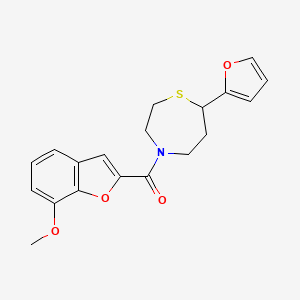
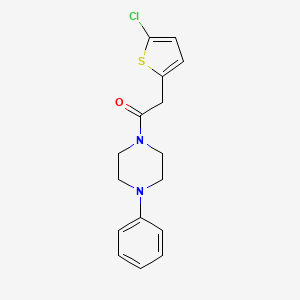

![3-Methyl-1-[2-(oxiran-2-ylmethoxy)phenyl]piperidine](/img/structure/B2824463.png)
![(2Z)-2-[5-[(3-chlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2824464.png)
![3-methoxy-4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2824466.png)
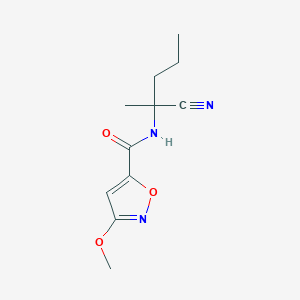
![2-(3-Oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B2824471.png)
![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2824472.png)
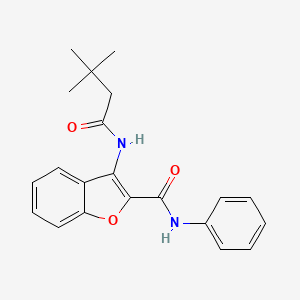
![Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethoxy)anilino]-5-pyrimidinecarboxylate](/img/structure/B2824477.png)